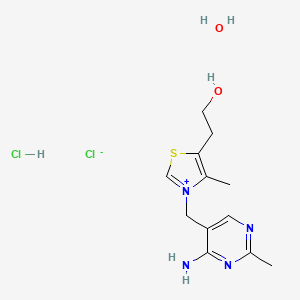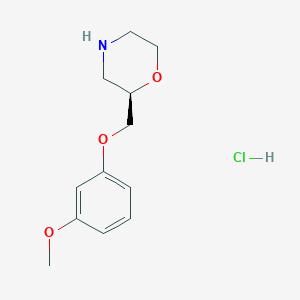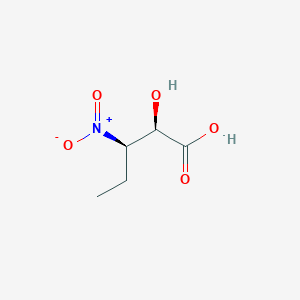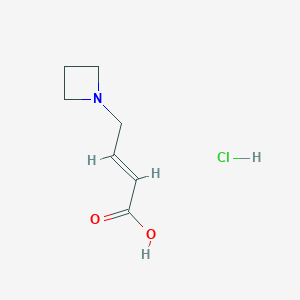![molecular formula C11H16ClNO B15053492 6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)
6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a derivative of benzoazepine and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride typically involves the ring expansion rearrangement of (1E)-6-methoxy-3,4-dihydro-naphthalene-1(2H)-one oxime. This reaction produces a mixture of two isomers, with 2,3,4,5-tetrahydro-7-methoxy-1H-2-benzazepin-1-one being the major product . The reaction conditions often include the use of electron-donating groups and specific catalysts to facilitate the rearrangement.
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an agonist of the 5HT2C receptor, which plays a role in various physiological processes . Additionally, it may inhibit certain enzymes, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride include:
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: A quinoline derivative with similar structural features.
Ethyl 2,3,4,5-tetrahydro-6-methoxy-5-methyl-2-oxo-1H-benzo[b]azepine-5-carboxylate: Another derivative with additional functional groups.
Uniqueness
What sets this compound apart is its specific methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This unique structural feature allows it to interact differently with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-7-4-6-10-9(11)5-2-3-8-12-10;/h4,6-7,12H,2-3,5,8H2,1H3;1H |
InChI Key |
XGSPYTXHAIJANE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B15053460.png)
![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)


![tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15053487.png)



